Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxylate
Description
Historical Development of Hybrid Heterocyclic Compounds
The exploration of heterocyclic compounds began in the early 19th century, with milestones such as the isolation of alloxan from uric acid in 1818. By the mid-20th century, the integration of distinct heterocyclic systems—such as pyridine, thiazole, and pyrrolidine—emerged as a strategy to enhance pharmacological profiles. For instance, the 1960s saw the first cyclopropenylidene-metal complexes, laying groundwork for carbocyclic/N-heterocyclic carbene hybrids. Recent advancements, such as pyridine-thiazole conjugates reported in 2020, demonstrate improved antimicrobial and anti-inflammatory activities compared to their parent structures. These developments underscore the shift from单一heterocyclic scaffolds to multifunctional hybrids tailored for specific biological targets.
Significance of Thiazole-Pyridazine Conjugates in Drug Discovery
Thiazole-pyridazine hybrids leverage complementary electronic and steric properties:
- Thiazole : Enhances metabolic stability and participates in hydrogen bonding via its sulfur and nitrogen atoms.
- Pyridazine : Introduces planar aromaticity, facilitating π-π interactions with enzymatic pockets.
For example, ethyl 2-(3-benzamidopropanamido)thiazole-5-carboxylate analogs exhibit nanomolar inhibition of HSET, a mitotic kinesin implicated in cancer. Similarly, pyridine-thiazole carboxamides show IC50 values as low as 46.29 μg/mL in anti-inflammatory assays. These results highlight the synergistic effects of hybrid architectures in optimizing target engagement and potency.
Emergence of Pyrrolidinyl-Substituted Heterocycles in Pharmaceutical Research
Pyrrolidine, a saturated five-membered nitrogen heterocycle, improves pharmacokinetic properties by:
- Increasing solubility through amine protonation at physiological pH.
- Reducing hepatic clearance via steric shielding of metabolically labile groups.
In the context of pyridazine derivatives, pyrrolidin-1-yl substitutions at the 6-position enhance binding to ATP pockets, as demonstrated in kinase inhibitors. This modification is critical in the target compound, where pyrrolidine likely augments blood-brain barrier permeability for potential CNS applications.
Evolution of Carboxamide-Linked Pharmacophores
Carboxamide linkages serve as versatile spacers that:
- Stabilize molecular conformation through intramolecular hydrogen bonding.
- Enable interactions with catalytic residues (e.g., COX-2 Ser530).
Recent studies on 2-(3-benzamidopropanamido)thiazole-5-carboxylates reveal that carboxamide groups mediate critical hydrogen bonds with HSET’s Glu442 and Lys735 residues. Similarly, in pyridine-thiazole hybrids, the −C(O)−NH− linker optimizes steric alignment with bacterial dihydrofolate reductase. These findings validate the strategic use of carboxamide bridges in the design of Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxylate.
Table 1: Bioactivity Trends in Selected Thiazole-Pyridazine Hybrids
Properties
IUPAC Name |
ethyl 4-methyl-2-[(6-pyrrolidin-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-3-24-15(23)13-10(2)17-16(25-13)18-14(22)11-6-7-12(20-19-11)21-8-4-5-9-21/h6-7H,3-5,8-9H2,1-2H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDJDECSLFAFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN=C(C=C2)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyridazine moiety, and a pyrrolidine group, which contribute to its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, including enzymes and receptors.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against A-431 and Jurkat cell lines, indicating potent anticancer properties .
A detailed SAR analysis revealed that the presence of the thiazole ring is crucial for cytotoxic activity, with modifications at specific positions enhancing efficacy. For example, electron-donating groups like methyl at position 4 of the phenyl ring were found to increase activity significantly .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
Anticonvulsant Properties
Compounds derived from thiazole have shown promising anticonvulsant activity. In one study, a related compound eliminated tonic extensor phases in animal models, suggesting that modifications in the thiazole structure could yield effective anticonvulsants . The SAR indicated that specific substitutions on the pyridine ring could enhance anticonvulsant properties.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research on thiazole derivatives has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 3.12 to 12.5 µg/mL, demonstrating its potential as an antibacterial agent .
Case Study 1: Antitumor Efficacy
In a recent study focusing on a thiazole derivative similar to this compound, researchers conducted high-throughput screening against various cancer cell lines. The compound was found to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through aberrant mitotic processes . This mechanism highlights the potential of such compounds in targeting specific cancer cell characteristics.
Case Study 2: Anticonvulsant Activity Testing
Another study evaluated the anticonvulsant properties of thiazole derivatives in rodent models. The results indicated that certain derivatives significantly reduced seizure activity compared to control groups, suggesting that structural modifications could lead to new therapeutic options for epilepsy .
Scientific Research Applications
Medicinal Chemistry
The compound is structurally related to thiazole and pyridazine moieties, which are known for their biological activities. Thiazole derivatives have been extensively studied for their antitumor , antiviral , and antimicrobial properties. The incorporation of pyrrolidine and pyridazine enhances the biological profile of the compound.
Antitumor Activity
Recent studies have indicated that thiazole-containing compounds can exhibit significant anticancer activity. For example, a series of thiazole-pyridine hybrids were synthesized and tested against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). One specific thiazole-pyridine hybrid demonstrated better efficacy than standard treatments like 5-fluorouracil, suggesting that similar derivatives could be developed from ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxylate .
| Compound Type | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 |
| Standard Drug (5-FU) | MCF-7 | 6.14 |
Antiviral Properties
Thiazole derivatives have shown potential as antiviral agents by inhibiting viral replication mechanisms. The unique structure of this compound may also contribute to its effectiveness against specific viral targets, although further studies are needed to validate this potential.
Pharmacological Applications
The pharmacological profile of this compound suggests its use in treating neurological disorders due to its possible anticonvulsant properties.
Anticonvulsant Activity
Research on thiazole-based compounds has identified several analogues with significant anticonvulsant effects in animal models. For instance, certain thiazole derivatives demonstrated median effective doses significantly lower than standard medications like ethosuximide . This suggests that this compound could be explored for similar applications.
| Compound | Model Used | Median Effective Dose (mg/kg) |
|---|---|---|
| Thiazole Derivative A | MES | 24.38 |
| Thiazole Derivative B | scPTZ | 88.23 |
Synthesis and Structural Insights
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The reaction pathways typically include the formation of the thiazole ring followed by the introduction of the pyridazine moiety through condensation reactions.
Case Studies and Research Findings
A comprehensive review of literature highlights the ongoing research into thiazole derivatives and their potential applications:
Notable Studies
- Anticancer Activity : A study published in MDPI demonstrated that thiazoles integrated with pyridine showed promising results against various cancer cell lines .
- Anticonvulsant Effects : Another research article indicated that certain thiazoles exhibited significant anticonvulsant properties with favorable safety profiles in animal models .
- Antiviral Mechanisms : Research on thiazoles has also pointed toward their potential as antiviral agents, warranting further exploration into their mechanisms of action against viral pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison :
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate ()
Disperse Red 1042B (CAS No. 137428–29–6; )
2-(4-Methyl-2-(naphthalen-2-yl)thiazol-5-yl)-5-(methylsulfonyl)-1,3,4-oxadiazole ()
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
†Estimated using analogous structures.
Analysis :
- The pyrrolidine moiety introduces conformational flexibility and basicity, contrasting with Disperse Red 1042B’s rigid diazenyl and cyano groups, which prioritize photostability for dye applications . The ethyl ester in the target compound and compound 1 improves solubility in organic solvents, whereas the methylsulfonyl group in ’s oxadiazole derivative enhances electrophilicity for antibacterial activity .
- Synthetic Challenges: highlights that methylamino groups in thiazoles can interfere with subsequent reactions, necessitating protection strategies (e.g., tert-butoxycarbonyl masking) . The target compound’s pyridazine carboxamido group may pose similar challenges, requiring careful optimization of coupling reagents or reaction conditions.
Crystallographic and Computational Insights
- Structure Determination : SHELXL () and ORTEP-III () are widely used for refining small-molecule structures. The target compound’s crystallography data, if available, would likely rely on SHELXL for high-resolution refinement .
- Validation : Tools described in ensure structural accuracy, critical for comparing bond lengths and angles with analogues like compound 1 or Disperse Red derivatives .
Q & A
Q. What synthetic strategies are commonly employed to construct the thiazole-5-carboxylate core in this compound?
The thiazole ring is typically synthesized via heterocyclization of α-chloro-β-ketoesters with thioureas or thioamides. For example, ethyl 2-chloro-3-oxobutyrate reacts with thiourea derivatives under reflux in ethanol to form the thiazole-5-carboxylate scaffold . Key intermediates include substituted thioureas, which dictate regioselectivity during cyclization. Post-cyclization, the pyrrolidinylpyridazine carboxamide moiety is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
Q. Which spectroscopic methods are essential for confirming the structure of this compound?
- 1H/13C NMR : Critical for verifying the thiazole ring (δ ~7.5–8.5 ppm for C2-H) and pyrrolidine/pyridazine substituents (e.g., pyrrolidine N-CH2 at δ ~3.0–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the ester and amide functionalities .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .
Q. What intermediates are pivotal in the synthesis of this compound?
- Ethyl 4-methyl-2-aminothiazole-5-carboxylate : Synthesized via cyclization of ethyl 2-chloro-3-oxobutyrate with thioureas .
- 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid : Prepared through Buchwald–Hartwig amination or nucleophilic substitution on halogenated pyridazines .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency between the pyrrolidinylpyridazine and thiazole-5-carboxylate units?
Low yields in amide bond formation often arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:
- Pre-activation : Convert the carboxylic acid to an acyl chloride or mixed anhydride prior to coupling .
- Catalytic systems : Use DMAP or Cu(I) catalysts to enhance reactivity in DMF or THF .
- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 30 minutes at 100°C vs. 24 hours under reflux) .
Q. How to resolve spectral contradictions suggesting tautomerism in the pyridazine ring?
Pyridazine derivatives can exhibit keto-enol tautomerism, leading to ambiguous NMR signals. Solutions include:
- Variable-temperature NMR : Observe coalescence of signals at elevated temperatures to identify tautomeric equilibria .
- X-ray crystallography : Definitive structural assignment via diffraction data, as demonstrated for related thiazole-pyridazine hybrids .
Q. What analytical approaches validate the purity of intermediates in multi-step syntheses?
- HPLC-DAD/MS : Detects residual starting materials or side products (e.g., hydrolyzed ester or dealkylated thiazole) .
- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and S, especially for crystalline intermediates .
Data Contradiction and Troubleshooting
Q. Why might alternative pyridazine substitution patterns form during synthesis?
Competing nucleophilic attack (e.g., at C2 vs. C6 of pyridazine) can occur if reaction conditions are not tightly controlled. Mitigation involves:
Q. How to address low yields during thiazole ring closure?
Side reactions (e.g., ester hydrolysis or over-alkylation) are common. Remedies include:
- Protecting groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. protic solvents like ethanol .
Methodological Tables
Table 1 : Key Reaction Conditions for Thiazole Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethyl 2-chloro-3-oxobutyrate, EtOH, Δ | 65–75 | |
| Amide Coupling | EDC, HOBt, DMF, rt | 50–60 | |
| Oxidation (S→SO2) | m-CPBA, DCM, 0°C→rt | 80–85 |
Table 2 : Spectral Signatures for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiazole C2-H | 7.8–8.2 (s, 1H) | – |
| Ester C=O | 168–170 (13C) | 1720–1700 |
| Pyrrolidine N-CH2 | 3.1–3.3 (m, 4H) | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
